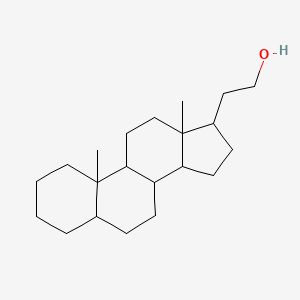

21-hydroxy-C21-steroid

Beschreibung

Eigenschaften

Molekularformel |

C21H36O |

|---|---|

Molekulargewicht |

304.5 g/mol |

IUPAC-Name |

2-(10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanol |

InChI |

InChI=1S/C21H36O/c1-20-12-4-3-5-15(20)6-8-17-18-9-7-16(11-14-22)21(18,2)13-10-19(17)20/h15-19,22H,3-14H2,1-2H3 |

InChI-Schlüssel |

DBMUNIJZUYVPCQ-UHFFFAOYSA-N |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4CCO)C |

Kanonische SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4CCO)C |

Herkunft des Produkts |

United States |

Biosynthesis and Upstream Precursor Metabolism of 21 Hydroxy C21 Steroids

Initial Steps of C21 Steroidogenesis from Cholesterol

The journey from cholesterol to C21 steroids commences with two pivotal enzymatic conversions that set the stage for the synthesis of a diverse array of steroid hormones.

Role of Cholesterol Desmolase (CYP11A1)

The initial and rate-limiting step in all steroid hormone production is the conversion of cholesterol to pregnenolone (B344588). nih.gov This reaction is catalyzed by the mitochondrial enzyme cholesterol desmolase, also known as P450scc or CYP11A1. nih.govwikipedia.org The process involves the cleavage of the cholesterol side chain. wikipedia.org Specifically, CYP11A1 performs sequential hydroxylations at the C22 and C20 positions of cholesterol, leading to the formation of 22R-hydroxycholesterol and then 20R,22R-dihydroxycholesterol. nih.govnih.gov Subsequently, the bond between C20 and C22 is cleaved, resulting in the formation of pregnenolone and isocaproic aldehyde. nih.govyoutube.com The activity of CYP11A1 is dependent on the availability of cholesterol in the inner mitochondrial membrane, a process regulated by the steroidogenic acute regulatory protein (StAR). wikipedia.org

Conversion by 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

Following its synthesis, pregnenolone is converted to progesterone (B1679170). This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). wikipedia.orgtaylorandfrancis.com This enzyme is crucial for the biosynthesis of all classes of steroid hormones, including progesterone, mineralocorticoids, glucocorticoids, androgens, and estrogens. taylorandfrancis.com 3β-HSD is not a member of the cytochrome P450 family and is located in the endoplasmic reticulum and mitochondria. wikipedia.orgoup.com The enzyme catalyzes the dehydrogenation of the 3β-hydroxyl group of Δ5-steroids to a 3-keto group and isomerization of the Δ5 double bond to the Δ4 position, thereby converting pregnenolone into progesterone. wikipedia.orgoup.comnih.gov

Progesterone and 17α-Hydroxyprogesterone as Direct Substrates

The central reaction in the formation of 21-hydroxy-C21-steroids is the hydroxylation at the C21 position, a reaction catalyzed by the enzyme steroid 21-hydroxylase (CYP21A2). wikipedia.org This enzyme is a member of the cytochrome P450 superfamily and is located in the endoplasmic reticulum of adrenal cortex cells. wikipedia.org

The primary substrates for CYP21A2 are progesterone and 17α-hydroxyprogesterone. wikipedia.orgfrontiersin.org The enzyme exhibits high specificity for these two steroids. wikipedia.org The conversion of these substrates is highly efficient, particularly for progesterone in humans. wikipedia.org

Progesterone is hydroxylated by CYP21A2 to form 11-deoxycorticosterone (DOC). frontiersin.orgpicmonic.com

17α-Hydroxyprogesterone is hydroxylated by CYP21A2 to form 11-deoxycortisol. frontiersin.orgpicmonic.com

Studies have shown that while 17α-hydroxyprogesterone was initially thought to be the preferred substrate, later analysis revealed that the human enzyme has a greater catalytic efficiency for progesterone. wikipedia.org For the reaction to occur, the presence of a 3-keto group on the steroid is essential; steroids with a 3-hydroxy group, such as pregnenolone and 17α-hydroxypregnenolone, are not substrates for CYP21A2. frontiersin.orgnih.gov

| Substrate | Enzyme | Product |

| Progesterone | Steroid 21-hydroxylase (CYP21A2) | 11-Deoxycorticosterone |

| 17α-Hydroxyprogesterone | Steroid 21-hydroxylase (CYP21A2) | 11-Deoxycortisol |

Position of 21-Hydroxylation in Mineralocorticoid and Glucocorticoid Branches

The 21-hydroxylation step is a crucial divergence point in the biosynthesis of mineralocorticoids and glucocorticoids. researchgate.net

In the mineralocorticoid pathway , progesterone is converted to 11-deoxycorticosterone (DOC) by 21-hydroxylase. nih.govdroracle.ai DOC is a potent mineralocorticoid itself and serves as the precursor for the synthesis of aldosterone (B195564). nih.gov Subsequent reactions catalyzed by 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) convert DOC to corticosterone (B1669441) and then to aldosterone. nih.gov

In the glucocorticoid pathway , 17α-hydroxyprogesterone is converted to 11-deoxycortisol by 21-hydroxylase. droracle.ainih.gov 11-deoxycortisol is then hydroxylated by 11β-hydroxylase (CYP11B1) to produce cortisol, the primary glucocorticoid in humans. researchgate.net

A deficiency in the 21-hydroxylase enzyme disrupts these pathways, leading to a decrease in the production of cortisol and aldosterone and an accumulation of precursor steroids like 17α-hydroxyprogesterone. picmonic.comfrontiersin.orgyoutube.com This accumulation can be shunted into the androgen synthesis pathway, leading to an overproduction of androgens. picmonic.comdroracle.ai

| Pathway | Precursor | 21-Hydroxylation Product | Final Hormone |

| Mineralocorticoid | Progesterone | 11-Deoxycorticosterone | Aldosterone |

| Glucocorticoid | 17α-Hydroxyprogesterone | 11-Deoxycortisol | Cortisol |

Enzymology of Steroid 21 Hydroxylase Cyp21a2

Molecular Classification and Superfamily

Steroid 21-hydroxylase (CYP21A2) is a vital enzyme in the biosynthesis of corticosteroids. wikipedia.org Its function and classification are rooted in its identity as a member of the vast cytochrome P450 superfamily.

Cytochrome P450 Monooxygenase Characteristics

CYP21A2 is a member of the cytochrome P450 superfamily of enzymes, a large and diverse group of proteins that play a crucial role in the metabolism of a wide variety of compounds. wikipedia.orggenecards.org These enzymes are classified as monooxygenases, meaning they catalyze reactions in which one atom of oxygen from molecular oxygen (O₂) is incorporated into a substrate, while the other is reduced to water. uniprot.orgnumberanalytics.com

A defining characteristic of all cytochrome P450 enzymes, including CYP21A2, is the presence of a heme prosthetic group. numberanalytics.com This iron-containing porphyrin ring is essential for the enzyme's catalytic activity. wikipedia.orgnumberanalytics.com The name "P450" is derived from the characteristic peak at 450 nm on the absorption spectrum when the reduced iron in the heme group binds to carbon monoxide. numberanalytics.com In humans, CYP21A2 is a protein composed of 494 amino acids with a molecular weight of approximately 55,000 Daltons and is located in the endoplasmic reticulum of the adrenal cortex. wikipedia.orgmdpi.com

The primary function of CYP21A2 is to hydroxylate steroids at the 21st carbon position. wikipedia.orgnih.gov Specifically, it converts progesterone (B1679170) to 11-deoxycorticosterone and 17α-hydroxyprogesterone to 11-deoxycortisol, which are precursor molecules for the synthesis of aldosterone (B195564) and cortisol, respectively. mdpi.comnih.gov

Electron Transfer Mechanisms (NADPH-P450 Reductase)

The catalytic activity of CYP21A2, like other microsomal cytochrome P450 enzymes, is dependent on the transfer of electrons from a redox partner. mdpi.com This crucial role is fulfilled by NADPH-cytochrome P450 reductase (POR). oup.comoup.com POR is a flavoprotein that contains both flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN) as cofactors. oup.com

The process begins with POR accepting two electrons from NADPH. oup.com These electrons are then transferred, one at a time, to the heme group of CYP21A2. wikipedia.orguniprot.org This electron transfer is essential for the activation of molecular oxygen, which is a key step in the hydroxylation reaction. numberanalytics.com The interaction between CYP21A2 and POR is thought to be primarily driven by electrostatic interactions between basic residues on the surface of CYP21A2 and acidic residues on POR. nih.govacs.org Mutations in POR can lead to a combined deficiency of both CYP17A1 and CYP21A2, highlighting the critical role of this reductase in steroidogenesis. oup.com The FMN-containing domain of POR is believed to interact with the proximal surface of the P450 enzyme, influencing its function beyond simple electron delivery. researchgate.net

Structural Biology and Active Site Characteristics

The three-dimensional structure of CYP21A2 provides invaluable insights into its function and the molecular basis of diseases associated with its deficiency.

X-ray Crystallography of CYP21A2-Substrate Complexes

X-ray crystallography has been instrumental in elucidating the structure of CYP21A2. The crystal structure of bovine CYP21A2 in complex with its substrate, 17-hydroxyprogesterone (17OHP), was determined at a resolution of 3.0 Å. nih.govresearchgate.net More recently, the structure of human CYP21A2 in complex with progesterone has been solved at a resolution of 2.64 Å. rcsb.orgnih.gov

These crystallographic studies have revealed a fascinating aspect of substrate binding: the presence of two substrate molecules within the enzyme. nih.gov One molecule, termed the "proximal" substrate, is located deep within the active site, positioned over the heme group. nih.gov The second, or "distal," substrate molecule is found at the entrance of the substrate access channel, partially exposed to the solvent. nih.gov This observation suggests a complex mechanism for substrate entry and product release.

Substrate Binding Modes and Key Residues (e.g., Arg234)

The active site of CYP21A2 is a hydrophobic pocket designed to accommodate its steroid substrates. The proximal substrate is surrounded by several hydrophobic residues within 4 Å, creating a functional catalytic pocket. nih.gov

A critical residue for substrate binding and catalytic activity is Arginine-234 (Arg234). researchgate.netresearchgate.net Docking studies and structural analyses have shown that the oxo group at the C-3 position of the active substrates, progesterone and 17α-hydroxyprogesterone, forms a crucial hydrogen bond with Arg234. researchgate.netnih.gov This interaction is believed to be essential for the correct positioning of the substrate for hydroxylation. researchgate.net In contrast, steroids that are not substrates for CYP21A2, such as pregnenolone (B344588) and 17α-hydroxypregnenolone, which have a hydroxyl group at C-3, are unable to form this key hydrogen bond and are therefore not productively bound. researchgate.netresearchgate.net

Heme Group and Catalytic Cycle

The heme group is the catalytic heart of CYP21A2. numberanalytics.com The iron atom within the heme is what directly interacts with molecular oxygen and the substrate. The heme group is held in place through ionic and hydrogen bonding interactions with several residues, including Arg-92, Arg-425, His-364, and Trp-117. nih.gov Mutations in these residues can disrupt heme ligation and impair enzyme function. nih.govpnas.org

The catalytic cycle of CYP21A2 follows the general mechanism of cytochrome P450 enzymes. numberanalytics.com The cycle involves the binding of the substrate, followed by the transfer of an electron from NADPH-P450 reductase to the heme iron, reducing it from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. numberanalytics.comumpr.ac.id Molecular oxygen then binds to the ferrous iron. A second electron transfer and protonation lead to the cleavage of the O-O bond, forming a highly reactive ferryl-oxo (Fe⁴⁺=O) species and a water molecule. numberanalytics.com This potent oxidizing agent then abstracts a hydrogen atom from the C21 position of the steroid substrate, followed by the transfer of the hydroxyl group to the substrate, resulting in the 21-hydroxylated product. nih.gov The product is then released, and the enzyme returns to its initial state.

Downstream Metabolism and Functional Metabolites of 21 Hydroxy C21 Steroids

Conversion to 11-Deoxycorticosterone and 11-Deoxycortisol

The initial downstream fate of C21-steroids following 21-hydroxylation is their conversion into two key intermediates: 11-deoxycorticosterone (DOC) and 11-deoxycortisol. Progesterone (B1679170) undergoes hydroxylation at the C21 position to yield 11-deoxycorticosterone. wikipedia.orgwikipedia.org Similarly, 17α-hydroxyprogesterone is hydroxylated at the same position to form 11-deoxycortisol. wikipedia.org These reactions occur within the adrenal cortex and are fundamental for the subsequent production of major steroid hormones. nih.gov

While 11-deoxycorticosterone possesses potent mineralocorticoid activity, it is considered a precursor to the more powerful aldosterone (B195564). wikipedia.org In contrast, 11-deoxycortisol has minimal biological activity itself but is the direct precursor to cortisol. testcatalog.org In certain pathological conditions, such as 11-beta-hydroxylase deficiency, the impaired conversion of these molecules leads to their accumulation in circulation. nih.gov

| Precursor Steroid | Enzyme | Product (21-hydroxy-C21-steroid) |

| Progesterone | 21-hydroxylase (CYP21A2) | 11-Deoxycorticosterone (DOC) |

| 17α-hydroxyprogesterone | 21-hydroxylase (CYP21A2) | 11-Deoxycortisol |

Subsequent Hydroxylations and Modifications

Following their formation, 11-deoxycorticosterone and 11-deoxycortisol undergo further enzymatic modifications, primarily through hydroxylation, to become fully functional hormones.

11-Deoxycorticosterone Metabolism: 11-deoxycorticosterone is transported to the zona glomerulosa of the adrenal cortex, where it serves as a substrate for the enzyme 11β-hydroxylase (CYP11B1), which converts it to corticosterone (B1669441). wikipedia.orgtestcatalog.org Corticosterone itself has glucocorticoid activity. Subsequently, the enzyme aldosterone synthase (CYP11B2) acts on corticosterone to produce 18-hydroxycorticosterone (B144385) and finally aldosterone, the principal mineralocorticoid responsible for regulating sodium and potassium balance and blood pressure. wikipedia.orgtestcatalog.org

11-Deoxycortisol Metabolism: In the zona fasciculata of the adrenal cortex, 11-deoxycortisol is efficiently hydroxylated at the C11 position by 11β-hydroxylase (CYP11B1) to produce cortisol. wikipedia.org Cortisol is the primary glucocorticoid in humans, playing a vital role in stress response, metabolism, and immune function. medlineplus.gov

| Intermediate | Enzyme(s) | Final Product(s) | Primary Function |

| 11-Deoxycorticosterone | 11β-hydroxylase (CYP11B1), Aldosterone synthase (CYP11B2) | Corticosterone, Aldosterone | Mineralocorticoid |

| 11-Deoxycortisol | 11β-hydroxylase (CYP11B1) | Cortisol | Glucocorticoid |

Alternative and "Backdoor" Metabolic Pathways

Under normal physiological conditions, the metabolic pathways for 21-hydroxy-C21-steroids are highly efficient. However, in certain genetic disorders, most notably 21-hydroxylase deficiency (21OHD), the conventional pathways are blocked. medlineplus.gov This leads to the accumulation of precursor steroids, such as 17α-hydroxyprogesterone (17OHP), which are then shunted into alternative metabolic routes, often referred to as "backdoor" pathways. mdpi.comnih.gov

In the context of 21OHD, the build-up of 17OHP forces it down unconventional metabolic routes. mdpi.com Instead of being converted to 11-deoxycortisol, 17OHP can be metabolized to produce potent androgens without using the classical intermediates of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. nih.gov This backdoor pathway is particularly significant for its role in the virilization seen in severe forms of congenital adrenal hyperplasia (CAH). nih.gov

Research has identified several unconventional C21 steroids that are formed in these modified pathways. In classic 21OHD, alongside elevated 17OHP, there are significantly increased levels of 21-deoxycortisol, 16α-hydroxyprogesterone, and 11β-hydroxyprogesterone. nih.gov The accumulation of these steroids serves as a key diagnostic marker for the condition. nih.gov In the backdoor pathway, 17OHP is first reduced to 17α-hydroxyallopregnanolone, which is then converted to androsterone, a precursor to dihydrotestosterone (B1667394) (DHT). nih.govnih.gov

The activation of the backdoor pathway relies on the action of several steroidogenic enzymes that are not typically major players in the direct cortisol and aldosterone synthesis pathways. nih.gov Key enzymes in this bypass route include:

Steroid 5α-reductase type 1 (SRD5A1): This enzyme initiates the backdoor pathway by reducing progesterone or 17OHP to their 5α-reduced metabolites. nih.govnih.gov

Aldo-keto reductases (AKR1C family): Isoforms of this enzyme family are responsible for the subsequent reduction of the 3-keto group, leading to the formation of allopregnanolone (B1667786) and 17α-hydroxyallopregnanolone. nih.gov

Cytochrome P450 17A1 (CYP17A1): This enzyme exhibits 17,20-lyase activity, which is crucial for converting 17α-hydroxyallopregnanolone to androsterone. nih.gov

These enzymes, often expressed in the fetal adrenal glands, liver, and placenta, facilitate the production of androgens, bypassing the block in the classical pathway. nih.govresearchgate.net The study of these alternative routes has provided significant insights into both normal and pathological androgen biosynthesis. elsevierpure.com

| Enzyme | Role in Backdoor Pathway | Substrate(s) | Product(s) |

| Steroid 5α-reductase 1 (SRD5A1) | Initiates the pathway | Progesterone, 17α-hydroxyprogesterone | 5α-dihydroprogesterone, 17α-hydroxydihydroprogesterone |

| Aldo-keto reductases (AKR1C) | Reduction of 3-ketosteroids | 5α-dihydroprogesterone, 17α-hydroxydihydroprogesterone | Allopregnanolone, 17α-hydroxyallopregnanolone |

| Cytochrome P450 17A1 (CYP17A1) | 17,20-lyase activity | 17α-hydroxyallopregnanolone | Androsterone |

Biological Roles and Physiological Significance Non Clinical

Intermediate in Mineralocorticoid Biosynthesis

The synthesis of aldosterone (B195564), the principal mineralocorticoid in humans, is fundamentally dependent on the 21-hydroxylation of progesterone (B1679170). kegg.jp This reaction, catalyzed by 21-hydroxylase, converts progesterone into 11-deoxycorticosterone (DOC), a key 21-hydroxy-C21-steroid intermediate. wikipedia.orgnih.gov DOC itself exhibits mineralocorticoid activity, although it is less potent than aldosterone. wikipedia.orgrupahealth.com It acts on the kidneys to promote sodium retention and, consequently, affects fluid balance and blood pressure. medlineplus.govwikipedia.org

The biosynthetic pathway continues in the zona glomerulosa of the adrenal cortex, where DOC is further hydroxylated at the 11β-position by aldosterone synthase (CYP11B2) to form corticosterone (B1669441). taylorandfrancis.comtestcatalog.org Aldosterone synthase then catalyzes the final steps to produce aldosterone. wikipedia.org The pivotal role of 21-hydroxylation is underscored by the fact that a deficiency in this step severely impairs aldosterone production. nih.gov

Table 1: Key Steps in Mineralocorticoid Biosynthesis Involving 21-hydroxy-C21-steroids

| Precursor | Enzyme | This compound Intermediate | Subsequent Product(s) | Primary Physiological Role of Final Product |

| Progesterone | 21-hydroxylase (CYP21A2) | 11-Deoxycorticosterone (DOC) | Corticosterone, Aldosterone | Regulation of blood pressure and electrolyte balance medlineplus.govmedlineplus.gov |

Intermediate in Glucocorticoid Biosynthesis

In a parallel pathway occurring primarily in the zona fasciculata of the adrenal cortex, 21-hydroxy-C21-steroids are essential intermediates in the synthesis of cortisol, the body's primary glucocorticoid. medlineplus.govmedlineplus.gov The process begins with 17α-hydroxyprogesterone, which is converted by 21-hydroxylase (CYP21A2) into 11-deoxycortisol. nih.govwikipedia.orgdovepress.com

While 11-deoxycortisol possesses some glucocorticoid activity, it is significantly less potent than cortisol. wikipedia.orgoup.com Its main function is to serve as the immediate precursor to cortisol. wikipedia.org The final step in cortisol synthesis involves the hydroxylation of 11-deoxycortisol at the 11β-position, a reaction catalyzed by the enzyme 11β-hydroxylase (CYP11B1). taylorandfrancis.com This conversion yields the active hormone cortisol, which is crucial for a multitude of physiological processes, including the regulation of metabolism, immune response, and stress adaptation. medlineplus.govmedlineplus.gov

Table 2: Key Steps in Glucocorticoid Biosynthesis Involving 21-hydroxy-C21-steroids

| Precursor | Enzyme | This compound Intermediate | Final Product | Primary Physiological Role of Final Product |

| 17α-hydroxyprogesterone | 21-hydroxylase (CYP21A2) | 11-Deoxycortisol | Cortisol | Regulation of metabolism, immune function, and stress response medlineplus.govmedlineplus.gov |

Contributions to Cellular Homeostasis and Biochemical Signaling

The primary contribution of 21-hydroxy-C21-steroids to cellular homeostasis and biochemical signaling is indirect, mediated through their conversion to the biologically active hormones aldosterone and cortisol. These end-products exert their effects by binding to specific intracellular receptors—the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR), respectively.

Aldosterone, by regulating sodium and potassium balance, is vital for maintaining blood volume and pressure, which is fundamental to cardiovascular homeostasis. medlineplus.gov Cortisol influences a vast array of cellular processes. It helps maintain blood glucose levels by promoting gluconeogenesis, modulates inflammatory and immune responses, and is a key component of the body's response to stress. medlineplus.gov

Therefore, the continuous and regulated production of 21-hydroxy-C21-steroids is essential for providing the necessary substrates to maintain adequate levels of these critical hormones, thereby ensuring cellular and systemic homeostasis. Disruptions in the synthesis of 21-hydroxy-C21-steroids, as seen in 21-hydroxylase deficiency, lead to an accumulation of precursor molecules and a diversion of the steroidogenic pathway towards androgen production, profoundly altering cellular signaling and physiological balance. medlineplus.govnih.gov

Developmental Aspects of 21-hydroxylase Activity (e.g., in developing lung)

While the adrenal gland is the primary site of steroidogenesis, evidence suggests that 21-hydroxylase activity and the local synthesis of corticosteroids can occur in extra-adrenal tissues, playing a role in developmental processes. ucl.ac.uk The developing lung is one such site where the expression of genes involved in glucocorticoid synthesis, including 21-hydroxylase, has been observed. nih.gov

Glucocorticoids are known to be crucial regulators of fetal lung maturation, promoting the structural and functional changes necessary for air breathing after birth. Research in animal models has shown that the developing lung can synthesize active glucocorticoids from precursors like progesterone. nih.gov The presence of 21-hydroxylase activity allows for the local conversion of progesterone to deoxycorticosterone, which can then be further metabolized to active glucocorticoids. nih.gov This localized, or intracrine/paracrine, production of glucocorticoids may finely tune the developmental processes within the lung, independent of systemic adrenal output. nih.gov The temporal regulation of enzymes that inactivate C21-steroids in the lung further suggests a sophisticated local control mechanism for glucocorticoid action during this critical developmental window. nih.gov

Regulation of 21 Hydroxy C21 Steroid Biosynthesis and Metabolism

Transcriptional and Translational Control of CYP21A2 Expression

The expression of the CYP21A2 gene is a critical control point in the biosynthesis of 21-hydroxy-C21-steroids. Transcription of CYP21A2 is primarily driven by the pituitary hormone ACTH. oup.com The basal transcriptional activity is largely localized to the initial 176 nucleotides of the 5' flanking region of the gene. oup.com However, for full expression, sequences upstream of this region are also necessary. oup.com

Interestingly, a pseudogene, CYP21A1P, shares high sequence homology with CYP21A2 (98% in coding regions and 96% in intronic regions) and is transcribed in the adrenal cortex at about 10% to 20% of the level of CYP21A2. oup.comnih.gov However, CYP21A1P contains several pathogenic variants that prevent the synthesis of a functional protein. nih.gov The differential expression between the gene and its pseudogene is attributed to sequences within the first 176 nucleotides of the 5' flanking region. oup.com

Mutations in the promoter region of CYP21A2 can significantly impact its transcriptional activity. For instance, a -126C>T mutation has been shown to decrease transcriptional activity by 52%. researchgate.net Furthermore, variations in the promoter region have been linked to milder forms of congenital adrenal hyperplasia (CAH), suggesting their role in modulating enzyme expression levels. researchgate.netnih.gov

Translational control mechanisms also play a role in regulating the amount of functional 21-hydroxylase enzyme. It is postulated that subtle variations in downstream protein translation may account for reduced enzyme activity in some individuals with certain CYP21A2 mutations. nih.gov For example, some mutations may lead to the production of unstable mRNA or altered protein folding and stability, ultimately affecting the final yield of the active enzyme. endocrine-abstracts.org The presence of a shift in the translational reading frame due to splicing variants, such as the In2G mutation, can lead to a non-functional protein. frontiersin.org

Hormonal Regulation of Steroidogenic Enzyme Activity (e.g., ACTH)

The primary hormonal regulator of CYP21A2 expression and the activity of steroidogenic enzymes is Adrenocorticotropic hormone (ACTH). oup.com ACTH, secreted by the pituitary gland, stimulates the adrenal cortex to produce cortisol. plos.org This stimulation occurs through a signaling cascade that increases the expression of genes for steroidogenic enzymes, including CYP21A2, over a period of hours to days. oup.com

The regulation of aldosterone (B195564) secretion in the zona glomerulosa, however, is mainly controlled by angiotensin II. oup.com Angiotensin II activates a G-protein coupled receptor, leading to an increase in intracellular calcium and activation of protein kinase C, which in turn stimulates aldosterone synthesis. oup.com While ACTH has a primary role in cortisol production, it can also influence aldosterone synthesis.

In states of cortisol deficiency, the lack of negative feedback on the hypothalamic-pituitary-adrenal axis results in elevated ACTH levels. oup.comnih.gov This chronic stimulation leads to adrenal hyperplasia and an overproduction of precursor steroids, which are then shunted into the androgen synthesis pathway. nih.govnih.gov

The table below summarizes the key hormones involved in the regulation of 21-hydroxylase activity.

| Hormone | Primary Function in Steroidogenesis | Effect on CYP21A2 |

| Adrenocorticotropic hormone (ACTH) | Stimulates cortisol synthesis in the zona fasciculata. | Increases transcription of the CYP21A2 gene. oup.com |

| Angiotensin II | Stimulates aldosterone synthesis in the zona glomerulosa. | May also play a role in gene regulation. nih.gov |

Post-translational Modifications Affecting Enzyme Function

While transcriptional and hormonal regulation are crucial, the activity of the 21-hydroxylase enzyme can also be modulated by post-translational modifications. These modifications can alter the enzyme's stability, localization, and catalytic efficiency.

Although direct evidence for extensive post-translational modification of CYP21A2 is still emerging, it is a known regulatory mechanism for other cytochrome P450 enzymes. frontiersin.org For example, phosphorylation has been shown to regulate the activity of P450c17, another key steroidogenic enzyme. researchgate.net It is plausible that similar mechanisms, such as phosphorylation or glycosylation, could influence CYP21A2 function.

Some researchers suggest that for certain CYP21A2 mutations, the resulting disease phenotype might be explained by effects on post-translational modifications, which could in turn affect heme coordination or interactions with other proteins. nih.govplos.org For instance, the P30L mutation, located at the N-terminus of the protein, is thought to affect the enzyme's orientation within the endoplasmic reticulum membrane, potentially impacting its function. nih.gov

Allosteric Regulation and Cofactor Availability (e.g., Cytochrome b5, POR)

The catalytic activity of 21-hydroxylase, a cytochrome P450 enzyme, is dependent on the transfer of electrons from NADPH. This process is facilitated by the cofactor P450 oxidoreductase (POR). researchgate.net The interaction between CYP21A2 and POR is therefore essential for its function.

Cytochrome b5 is another important protein that can influence the activity of steroidogenic P450 enzymes. While its primary role is in promoting the 17,20-lyase activity of P450c17, it does so by enhancing the interaction between P450c17 and POR, thereby facilitating more efficient electron transfer. e-apem.org This allosteric regulation by cytochrome b5 increases the maximal velocity (Vmax) of the reaction without affecting the enzyme's affinity for its substrate (Km). e-apem.org Although the direct allosteric regulation of CYP21A2 by cytochrome b5 is less characterized, the general mechanism of b5 enhancing POR-mediated electron transfer suggests a potential role in optimizing 21-hydroxylase activity.

Mutations in POR can lead to a form of congenital adrenal hyperplasia where the activities of both 21-hydroxylase and 17α-hydroxylase/17,20-lyase are impaired, highlighting the critical role of this cofactor. researchgate.net The availability and proper functioning of these cofactors are thus key regulatory points in the biosynthesis of 21-hydroxy-C21-steroids.

The following table outlines the key cofactors and their roles in 21-hydroxylase activity.

| Cofactor | Gene | Function |

| P450 Oxidoreductase (POR) | POR | Transfers electrons from NADPH to CYP21A2, essential for its catalytic activity. researchgate.net |

| Cytochrome b5 | CYB5A | Acts as an allosteric modulator, enhancing the interaction between P450 enzymes and POR, thereby promoting electron transfer. e-apem.orgnih.gov |

Genetic Regulatory Elements

The genetic regulation of CYP21A2 extends beyond the core promoter region. Distal regulatory elements play a significant role in modulating its expression. One such element is the Z promoter, located within intron 35 of the neighboring C4B gene. oup.comconicet.gov.ar This region has been suggested to function as a transcriptional enhancer. conicet.gov.ar

Studies have identified genetic variations within these regulatory regions that can influence CYP21A2 transcription. For example, a novel variant within the Z promoter has been shown to be associated with decreased reporter gene activity, suggesting it could misregulate CYP21A2 transcription. conicet.gov.ar Furthermore, variations in the 3' untranslated region (3' UTR) of the CYP21A2 gene, which can contain binding sites for microRNAs, have also been implicated in affecting gene expression and contributing to milder forms of CAH. researchgate.net

The complex genetic architecture of the CYP21A2 locus, including its proximity to the CYP21A1P pseudogene, makes it susceptible to recombination events like gene conversions and deletions. nih.govnih.gov These rearrangements can lead to the transfer of inactivating mutations from the pseudogene to the functional gene, representing a major cause of 21-hydroxylase deficiency. nih.gov The presence of far upstream or downstream gene-regulatory elements that can impair CYP21A2 gene expression adds another layer of complexity to its genetic regulation. testcatalog.org

Genetic Basis and Molecular Pathology Affecting 21 Hydroxy C21 Steroids

CYP21A2 Gene Organization and Location

The CYP21A2 gene is situated on the long arm of chromosome 6, specifically at position 6p21.3, within the highly complex and gene-dense major histocompatibility complex (MHC) class III region. wikipedia.orgfrontiersin.orgnih.gov This gene spans approximately 3.35 to 3.4 kilobases (kb) and is composed of ten exons. nih.govnih.gov

The genetic environment of CYP21A2 is characterized by a tandem repeat structure known as the RCCX module, which includes the genes for serine/threonine kinase 19 (STK19), complement component 4 (C4), steroid 21-hydroxylase (CYP21), and tenascin-X (TNX). wikipedia.orgnih.govnih.gov The number of these RCCX modules can vary, with bimodular arrangements being the most common in the Caucasian population (around 69-75%), followed by monomodular (about 15-17%) and trimodular (approximately 10-14%) structures. wikipedia.orgfrontiersin.org In the common bimodular setup, the gene order from telomere to centromere is RP1-C4A-CYP21A1P-TNXA-RP2-C4B-CYP21A2-TNXB. frontiersin.org

Pseudogene (CYP21A1P) and Gene Conversion Events

Located approximately 30 kb upstream of the functional CYP21A2 gene is a non-functional pseudogene, CYP21A1P. frontiersin.orgnih.govnih.gov This pseudogene shares a high degree of sequence identity with CYP21A2—about 98% in exons and 96% in introns. frontiersin.orgspringernature.commdpi.com CYP21A1P is rendered inactive by multiple deleterious mutations, including point mutations, small deletions, and insertions that prevent the synthesis of a functional 21-hydroxylase enzyme. frontiersin.orgnih.gov

The close proximity and high homology between CYP21A2 and CYP21A1P create a susceptibility to intergenic recombination events. frontiersin.orgplos.org These events are the primary cause of more than 95% of pathogenic variants leading to 21-hydroxylase deficiency. nih.govkarger.com The most common mechanism is gene conversion, where a segment of the functional CYP21A2 gene is replaced by a corresponding segment from the CYP21A1P pseudogene. frontiersin.orgnih.govresearchgate.net These can be "microconversions," involving the transfer of a single point mutation, or larger conversions affecting one or more exons. nih.govresearchgate.net This process effectively introduces inactivating mutations from the pseudogene into the active gene. nih.gov

Types of Genetic Mutations Affecting 21-Hydroxylase Activity

Mutations in CYP21A2 are diverse and have varying impacts on the resulting enzyme's function. They are broadly categorized into major rearrangements and smaller point mutations or deletions/insertions.

Approximately 20-25% of disease-causing alleles involve large-scale genetic rearrangements. nih.govkarger.com These often result from unequal crossing-over during meiosis between the CYP21A2 gene and the CYP21A1P pseudogene. nih.govresearchgate.net Such events can lead to:

Large gene deletions: These can remove the entire CYP21A2 gene. karger.compnas.org

Chimeric genes: A common rearrangement is a 30 kb deletion that fuses the 3' end of CYP21A1P with the 5' end of CYP21A2, creating a non-functional chimeric gene. frontiersin.orgpnas.org Several different types of these CYP21A1P/CYP21A2 chimeric genes have been identified. frontiersin.orgfrontiersin.org These large deletions and classic chimeric genes typically result in a complete loss of enzyme activity. nih.gov

The majority of pathogenic variants, accounting for about 75%, are point mutations transferred from CYP21A1P to CYP21A2 through microconversion events. frontiersin.orgnih.gov Missense mutations, which result in an amino acid substitution, can have a wide range of effects on the 21-hydroxylase enzyme's function. The biochemical consequences depend on the specific location and nature of the amino acid change and can include:

Disruption of Heme and Substrate Binding: Mutations affecting key residues involved in binding the heme cofactor or the steroid substrate can lead to a complete loss of function. pnas.org

Impaired Protein Stability: Some substitutions can destabilize the protein structure, leading to its rapid degradation and a severe reduction in functional enzyme. pnas.org

Altered Membrane Anchoring: Changes in the transmembrane region can affect how the enzyme integrates into the endoplasmic reticulum membrane, reducing its activity. pnas.org

Interference with Redox Partner Interaction: Mutations can disrupt the interaction between 21-hydroxylase and its necessary electron donor, P450 oxidoreductase (POR), which is essential for its catalytic activity. pnas.org

Correlation Between Genotype and Enzyme Activity (In Vitro Studies)

A strong correlation generally exists between the CYP21A2 genotype and the residual activity of the 21-hydroxylase enzyme, which in turn dictates the clinical severity of the resulting condition. frontiersin.orgconicet.gov.ar In vitro expression studies, where mutated versions of the CYP21A2 gene are expressed in cell lines (like COS-1 or HEK293 cells) and the resulting enzyme activity is measured, have been crucial in establishing this relationship. nih.govresearchgate.netnih.gov

The mutations are often categorized into groups based on the level of residual enzyme activity they permit.

| Mutation Group | Residual 21-Hydroxylase Activity | Associated Phenotype | Example Mutations |

| Null (or Group 0/A) | 0% to <1% | Salt-Wasting (SW) | Gene deletions, large conversions, p.Gln319Ter, p.Arg357Trp, 8bp deletion jcrpe.orgmdpi.com |

| Group B | ~1-2% | Simple Virilizing (SV) | p.Ile173Asn frontiersin.orgresearchgate.net |

| Group C | 20-50% | Non-Classic (NC) | p.Val281Leu, p.Pro30Leu frontiersin.orgconicet.gov.ar |

This table presents a generalized correlation based on in vitro studies. The clinical presentation can vary, especially in individuals who are compound heterozygotes, meaning they have different mutations on each of their two CYP21A2 alleles. In such cases, the phenotype is typically determined by the mutation that allows for more residual enzyme activity. conicet.gov.arjcrpe.org

For instance, the p.Ile173Asn (I172N) mutation results in an enzyme with approximately 1-2% of normal activity, sufficient to prevent severe salt loss but not to prevent virilization. frontiersin.orgresearchgate.net In contrast, the p.Val281Leu (V281L) mutation allows for about 20-50% of normal activity for the substrate progesterone (B1679170) and up to 50% for 17-hydroxyprogesterone, leading to the mildest, non-classic form of the disorder. frontiersin.orgconicet.gov.ar

Impact of POR Deficiency on 21-Hydroxylase Function

The function of steroid 21-hydroxylase (CYP21A2) is critically dependent on another enzyme, P450 oxidoreductase (POR). POR is a flavoprotein located in the endoplasmic reticulum that acts as the essential electron donor for all microsomal cytochrome P450 enzymes, including CYP21A2. karger.comoup.comnih.gov

A deficiency in POR, caused by mutations in the POR gene, therefore leads to a secondary impairment of 21-hydroxylase activity, even if the CYP21A2 gene itself is normal. karger.comoup.com This results in a distinct form of congenital adrenal hyperplasia known as POR deficiency. Unlike classic 21-hydroxylase deficiency, which affects a single enzyme, POR deficiency impacts multiple steroidogenic enzymes, including 17α-hydroxylase/17,20-lyase (P450c17) and aromatase (P450aro), leading to a more complex hormonal profile. karger.comoup.com

The impairment of 21-hydroxylase in POR deficiency is typically partial. karger.com For example, one study on a specific POR mutation (L374H) found that it reduced the 21-hydroxylation of progesterone by 96%, demonstrating the profound effect that inefficient electron transfer from a mutated POR can have on CYP21A2 function. scispace.com This combined partial deficiency of multiple enzymes results in a unique clinical and biochemical presentation that distinguishes it from primary 21-hydroxylase deficiency. karger.comfrontiersin.org

Advanced Analytical Methodologies for Research of 21 Hydroxy C21 Steroids

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the determination of steroid hormones due to its superior specificity and sensitivity compared to traditional immunoassays. nih.gov This technique allows for the simultaneous measurement of multiple hormones and their metabolites in a single analytical run, providing a comprehensive steroid profile. nih.govmdpi.com

The principle of LC-MS/MS involves the separation of analytes using liquid chromatography followed by their detection and quantification using tandem mass spectrometry. The liquid chromatography step separates the different steroid compounds based on their physicochemical properties. Following separation, the compounds are ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), specific precursor ions are selected and fragmented, and the resulting product ions are detected. This two-stage mass analysis provides a high degree of specificity, allowing for the accurate identification and quantification of individual steroids, even in complex biological matrices. youtube.com

LC-MS/MS is widely applied in steroid profiling for the diagnosis and monitoring of disorders related to 21-hydroxy-C21-steroid metabolism, such as congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. nih.govresearchgate.netnih.gov In this condition, the enzymatic defect leads to the accumulation of steroid precursors proximal to the block, such as 17-hydroxyprogesterone (17-OHP), and a deficiency of steroids downstream, like cortisol and aldosterone (B195564). nih.gov LC-MS/MS methods can accurately quantify these steroids, providing a clear picture of the patient's steroidogenic pathway. nih.govresearchgate.netnih.gov For instance, a study developed and validated an LC-MS/MS method for measuring 23 urinary mineralocorticoids, glucocorticoids, and adrenal androgens to monitor classic 21-hydroxylase deficiency. researchgate.netnih.gov This non-invasive approach proved useful in discriminating between patients with CAH and healthy controls. researchgate.netnih.gov

The high specificity of LC-MS/MS is particularly crucial in distinguishing between structurally similar steroid isomers, which can be a significant challenge for immunoassays due to cross-reactivity. nih.govnih.gov Falsely elevated steroid levels from immunoassays can lead to incorrect diagnoses and inappropriate treatment. nih.gov

Table 1: Selected 21-hydroxy-C21-steroids and Related Analytes Measured by LC-MS/MS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application in 21-hydroxylase Deficiency |

| 17-hydroxyprogesterone (17-OHP) | 331.17 | 96.97 | Primary marker, significantly elevated. |

| 21-deoxycortisol (21-DOC) | 347.17 | 311.12 | Important secondary marker, also elevated. |

| Cortisol | 363.11 | 121.00 | Deficient in classic forms. |

| Cortisone (B1669442) | 361.18 | 163.11 | Reflects cortisol metabolism. |

| Androstenedione | 287.2 | 97.1 | Elevated due to precursor shunting. |

| Testosterone | 289.2 | 97.1 | Can be elevated, causing virilization. |

Note: The specific mass transitions can vary slightly depending on the instrument and ionization method used.

Isotope-dilution mass spectrometry (ID-MS) is a definitive method for the accurate quantification of analytes and is often employed in conjunction with LC-MS/MS or GC-MS. usgs.gov The principle involves adding a known amount of a stable isotope-labeled internal standard (IS) of the analyte to the sample. usgs.gov The IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H). The IS and the endogenous analyte are assumed to behave identically during sample preparation, extraction, and chromatographic separation. usgs.gov

In the mass spectrometer, the native analyte and the isotope-labeled internal standard are distinguished by their different mass-to-charge ratios. The concentration of the endogenous analyte is determined by measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard. This method effectively corrects for any sample loss during preparation and for variations in instrument response, leading to highly accurate and precise measurements. usgs.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) has historically been the gold standard for comprehensive urinary steroid profiling. nih.govmdpi.com This technique provides an integrated view of the steroid metabolome, which is the complete set of steroid metabolites. nih.gov For GC-MS analysis, steroids in biological samples must first undergo a chemical derivatization process to increase their volatility and thermal stability, making them suitable for gas chromatography. mdpi.comrestek.com

GC-MS is particularly powerful in identifying and quantifying a wide range of steroid metabolites in urine, which can provide valuable diagnostic information. For example, in 21-hydroxylase deficiency, GC-MS analysis of urinary steroid metabolites can serve as a confirmatory diagnostic tool, especially in newborn screening where false-positive results can be an issue. nih.gov Specific metabolite ratios, such as pregnanetriolone (a metabolite of 17-OHP) to other cortisol metabolites, can clearly distinguish affected individuals from unaffected ones. nih.gov Research has shown that considering glucocorticoid metabolism, particularly the use of neonatal 6α-hydroxylated metabolites, improves the diagnostic accuracy of metabolite ratios. nih.gov

While LC-MS/MS is often faster, GC-MS remains a powerful discovery tool, especially when coupled with advanced techniques like tandem mass spectrometry (GC-MS/MS), for characterizing and identifying novel steroid metabolites. nih.gov

Chromatographic Separation Techniques (e.g., UPC²-MS/MS)

Advances in chromatographic techniques continue to improve the separation and analysis of complex steroid mixtures. One such advancement is Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS). This technique utilizes compressed carbon dioxide as the primary mobile phase, offering different selectivity compared to traditional liquid chromatography.

A validated UPC²-MS/MS method has been developed for the simultaneous determination of 17 C19 and 14 C21 steroids, including their C11-oxy metabolites. nih.gov This method demonstrated excellent sensitivity and selectivity, with the ability to resolve stereoisomers and regioisomers. nih.gov The capacity to separate a broad range of C19 and C21 steroids in a single chromatographic run reduces sample turnover time and provides a comprehensive steroid profile, which is beneficial for diagnosing and monitoring endocrine disorders like CAH. nih.gov

Considerations for Sample Preparation and Matrix Effects in Research

The accuracy of steroid analysis heavily relies on the quality of sample preparation and the management of matrix effects. Biological samples such as plasma, serum, and urine are complex mixtures containing numerous substances that can interfere with the analysis.

Sample preparation for steroid analysis typically involves an extraction step to isolate the steroids from the bulk of the matrix components. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govthermofisher.com The choice of extraction method depends on the specific steroids of interest and the sample matrix.

Matrix effects are a significant challenge in mass spectrometry-based analysis. These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. nih.gov It is crucial to evaluate and minimize matrix effects during method development and validation. This can be achieved through efficient sample cleanup, optimization of chromatographic separation to separate analytes from interfering compounds, and the use of appropriate internal standards, such as stable isotope-labeled standards in ID-MS. nih.govnih.gov One study assessing matrix effects in the LC-MS/MS analysis of 21-deoxycortisol and other steroids found no significant matrix effect after proper sample preparation. nih.gov

Comparative Biochemistry and Evolution of 21 Hydroxylase Systems

Evolutionary Conservation of CYP21 in Vertebrates

The steroid 21-hydroxylase enzyme is a member of the cytochrome P450 family and is integral to the biosynthesis of cortisol and aldosterone (B195564). wikipedia.orgnih.govmedlineplus.gov Variations of this enzyme are found across all vertebrates, with its first appearance traced back to chordates before the divergence of basal chordates and vertebrates. wikipedia.org The sea lamprey, an early jawless fish, provides a window into the enzyme's ancient origins, utilizing 11-deoxycortisol, a product of the CYP21-catalyzed reaction, as its primary glucocorticoid. wikipedia.org

In humans, the CYP21A2 gene is located on chromosome 6 and is situated near a highly homologous, non-functional pseudogene, CYP21A1P. wikipedia.orgnih.govfrontiersin.org This pseudogene is also present in chimpanzees, sharing an 8-base pair deletion in exon 3 with the human version, indicating a common evolutionary origin. reddit.com While humans possess one functional CYP21 gene and one pseudogene, some primates exhibit variations in gene copy number. Rhesus macaques and orangutans have two copies of CYP21, and chimpanzees have three. wikipedia.org The high degree of sequence similarity between the functional gene and the pseudogene in humans (98% in exons and 96% in introns) makes this region susceptible to recombination events, which are a major cause of 21-hydroxylase deficiency. nih.govfrontiersin.orgbiorxiv.org

The fundamental structure of the steroid 21-hydroxylase protein, which includes a conserved core of four α-helix bundles, is evolutionarily maintained, underscoring its functional importance. wikipedia.org This structural conservation is a testament to the essential role of 21-hydroxylase in vertebrate physiology.

Functional and Structural Divergence Across Species

While the core function of 21-hydroxylase is conserved, there is notable functional and structural divergence across species. The enzyme exhibits high specificity for its substrates, primarily progesterone (B1679170) and 17α-hydroxyprogesterone. wikipedia.orgnih.gov

Despite a high degree of sequence identity, the three-dimensional structures of human and bovine P450 21A2 exhibit significant deviations in their main chain conformations. nih.gov This suggests that subtle changes in amino acid sequence can lead to considerable structural alterations, which may in turn affect enzyme kinetics and substrate binding. For instance, the affinity for progesterone and 17α-hydroxyprogesterone differs between the human and bovine enzymes. nih.gov

The table below summarizes key characteristics of CYP21A2 across different species, highlighting both conserved and divergent features.

| Feature | Human | Bovine | Mouse | Zebrafish |

| Gene Name | CYP21A2 | CYP21A2 | Cyp21a1 | cyp21a2 |

| Pseudogene | CYP21A1P | Not reported | Cyp21a2-ps | Not reported |

| Sequence Identity to Human | 100% | High | 78% (nucleotide), 73% (amino acid) mdpi.com | Sufficient for modeling human 21-OHD endocrine-abstracts.orgaston.ac.uknih.gov |

| Primary Glucocorticoid | Cortisol | Cortisol | Corticosterone (B1669441) | Cortisol nih.gov |

| Key Substrates | Progesterone, 17α-hydroxyprogesterone | Progesterone, 17α-hydroxyprogesterone | Progesterone, 17α-hydroxyprogesterone | 17-hydroxyprogesterone to 11-deoxycortisol endocrine-abstracts.org |

This table presents a simplified comparison and may not encompass all known variations.

Future Directions in 21 Hydroxy C21 Steroid Research

Elucidation of Novel Metabolic Pathways

Future research is increasingly focused on metabolic pathways that become significant, particularly in states of 21-hydroxylase deficiency (21OHD). In this condition, the conventional pathways for producing cortisol and aldosterone (B195564) are blocked, leading to the accumulation of precursor steroids. medlineplus.gov These precursors are then shunted into alternative or previously underappreciated metabolic routes.

One critical area of investigation is the "backdoor" pathway for androgen synthesis and the metabolism of other C21 steroids. In 21OHD, progesterone (B1679170) and 17α-hydroxyprogesterone (17OHP) accumulate and are metabolized by enzymes like CYP11B1 (11β-hydroxylase). nih.gov This results in the formation of unconventional C21 steroids, including 21-deoxycortisol (21dF), 16α-hydroxyprogesterone (16OHP), and 11β-hydroxyprogesterone (11OHP). nih.govyoutube.com Studies have documented significant elevations of these steroids in patients with classic 21OHD. youtube.com For instance, one study found 67-fold, 35-fold, and 28-fold increases in 17OHP, 21dF, and 16OHP, respectively, in patients compared to controls. youtube.com The C11-oxy C21 backdoor pathway, initiated by the 11β-hydroxylation of progesterone and 17OHP, is a key focus, as it leads to metabolites like 11βOHP4 and 21dF. researchgate.net

Additionally, the synthesis of 11-oxygenated androgens represents another significant alternative pathway. These steroids, such as 11-ketotestosterone (11KT) and 11-hydroxyandrostenedione (11OHA4), are abundant in 21OHD and may serve as more reliable biomarkers for diagnosing and managing the condition. researchgate.netuni-muenchen.de Elucidating the complete enzymatic steps and regulatory controls of these pathways is a primary goal for future research, as these metabolites have distinct biological activities and diagnostic potential. researchgate.net

Deeper Understanding of Enzyme-Substrate Dynamics

A thorough comprehension of the relationship between the 21-hydroxylase enzyme (cytochrome P450 21A2 or CYP21A2) and its substrates is fundamental to understanding its function and the pathology of its deficiency. Future research aims to build on the existing structural and functional knowledge to create a more dynamic picture of this interaction.

The three-dimensional structure of CYP21A2 reveals critical sites for substrate binding. oup.com The enzyme possesses two substrate-binding sites: a distal site in the substrate access channel and a proximal site within the heme pocket. oup.com The steroid substrate is positioned perpendicularly to the heme ring, with its C-21 end positioned for hydroxylation. nih.gov The specificity of the enzyme is high, with studies indicating that a 3-oxo functionality on the A-ring of the steroid is a strict requirement for successful hydroxylation at the D-ring's side chain. frontiersin.org

Molecular dynamics simulations have become a powerful tool for investigating how disease-causing mutations in the CYP21A2 gene affect the enzyme's structural characteristics and its binding to substrates like progesterone and 17OHP. wikipedia.org These mutations can cause local conformational changes that alter the interaction between the protein and the heme group, change the charge environment, or introduce steric hindrance, all of which can impair substrate binding and catalytic activity. wikipedia.org For example, mutations lining the proximal substrate-binding site, such as those at G291 and G292, can cause clashes that disrupt the pocket and lead to a complete loss of function. mdpi.com Future in silico studies will continue to refine these models, providing atomistic insights into the structure-function relationship and offering a theoretical basis for predicting the severity of different mutations. wikipedia.org

Role of Post-Translational Modifications on CYP21A2 Activity

The activity and stability of an enzyme are not solely determined by its amino acid sequence; post-translational modifications (PTMs) play a crucial role in regulating protein function. This area remains relatively unexplored for CYP21A2 and represents a significant frontier in 21-hydroxy-C21-steroid research.

A key focus of future investigation is the role of protein stability and degradation pathways. CYP21A2 is located in the endoplasmic reticulum (ER), which has a strict quality control system. wikipedia.org Misfolded or unstable proteins, often resulting from genetic mutations, are targeted for degradation through a process known as ER-associated degradation (ERAD). wikipedia.org This process involves the ubiquitination of the target protein, marking it for destruction by the proteasome. wikipedia.org Studies have shown that many CYP21A2 variant enzymes have reduced half-lives, indicating they are more susceptible to degradation. wikipedia.org

Future research will likely focus on identifying the specific E3 ubiquitin ligases and other components of the ERAD pathway that target CYP21A2. Understanding these mechanisms could open therapeutic avenues. For instance, chemical chaperones that enhance protein folding or inhibitors of the ubiquitination process could potentially "rescue" some mutant enzymes by preventing their premature degradation, thereby restoring partial enzyme activity. wikipedia.org While direct evidence for other PTMs like phosphorylation or glycosylation of CYP21A2 is limited, the regulatory networks controlling its expression involve phosphorylated transcription factors, suggesting an indirect layer of PTM-based control. nih.gov

Development of Advanced In Vitro and In Silico Models for Steroidogenesis

To accelerate research and improve the prediction of chemical effects on steroid production, sophisticated models are essential. The development of advanced in vitro (cell-based) and in silico (computer-based) models is a key future direction.

In Vitro Models: The human adrenocortical carcinoma cell line, H295R, is a cornerstone for in vitro steroidogenesis research. nih.gov These cells express the key enzymes required for steroid synthesis and are widely used to study adrenal function and screen for endocrine-active chemicals. nih.gov Future work involves refining these cell-based assays to be more predictive of in vivo human responses. This includes creating more complex culture systems, such as 3D organoids, that better mimic the architecture of the adrenal gland. Animal models also play a crucial role. For example, a zebrafish model with a mutated cyp21a2 gene has been developed to study the systemic metabolic dysregulation caused by 21-hydroxylase deficiency, providing insights into the broader physiological consequences of the disease.

In Silico Models: Computational modeling is a rapidly advancing field. Mechanistic models of the adrenal steroidogenesis metabolic network have been developed to simulate the synthesis and secretion of steroids in H295R cells. nih.gov These models can predict the biochemical response to enzyme inhibitors and help define the mechanisms of action for various chemicals. nih.gov Other in silico tools, such as Quantitative Structure-Activity Relationship ((Q)SAR) models, are used to predict the potential for chemicals to disrupt steroidogenesis based on their molecular structure. The continued integration of data from in vitro experiments into these computational models will enhance their predictive power and reduce reliance on animal testing. nih.gov

Investigating Regulatory Networks Beyond Known Hormonal Control

The synthesis of 21-hydroxy-C21-steroids is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) being the main driver of adrenal steroidogenesis. However, a growing body of evidence suggests that other regulatory networks play a significant role, and investigating these is a key future direction.

Transcriptional Regulation: Research has identified multiple cis-acting elements and regulatory proteins that control the expression of the CYP21A2 gene. Specific sequences in the 5'-flanking region of the gene are essential for its high level of expression in adrenocortical cells. A highly conserved 40-base pair region, found in humans, mice, and cattle, appears to be a critical regulatory site. Furthermore, factors beyond the classic steroidogenic transcription factors are being identified. For example, recent findings suggest a role for Vitamin D in the transcriptional regulation of CYP21A2, opening up new avenues for understanding nutritional and endocrine cross-talk.

Pre-Receptor Metabolism: The local concentration and activity of steroids are also controlled at the tissue level by "pre-receptor" metabolism. Enzymes such as 11β-hydroxysteroid dehydrogenases (11βHSDs) can interconvert active and inactive steroids. researchgate.net For instance, 11βHSDs catalyze the conversion between 21-deoxycortisol (21dF) and 21-deoxycortisone (21dE). researchgate.net This local regulation can fine-tune the steroid signal within specific tissues, independent of the circulating levels dictated by the HPA axis. Understanding these local control mechanisms is crucial for a complete picture of this compound action and regulation.

Q & A

Q. What are the challenges in synthesizing this compound analogs with high stereochemical purity?

- Methodological Answer : Optimize reaction conditions (solvent, catalyst) to minimize epimerization. For example, use chiral auxiliaries or enzymatic catalysis (e.g., immobilized CYP21A2) to control stereochemistry. Confirm configuration via X-ray crystallography or circular dichroism (CD) spectroscopy. Report yields, enantiomeric excess (ee), and purification steps (e.g., preparative HPLC) in detail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.